5-Bromo-2-ethoxypyridine-4-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVICGNSRJEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Ethoxypyridine 4 Carboxaldehyde
Retrosynthetic Analysis and Strategic Disconnections of the Pyyridine Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a molecule like 5-Bromo-2-ethoxypyridine-4-carboxaldehyde, the analysis must consider the electronic nature of the pyridine (B92270) ring and the directing effects of its substituents.
Disconnection Pathways for the Aldehyde Functionality
The aldehyde group at the C4 position is a key functional group for disconnection. A common and reliable method for introducing a carboxaldehyde group onto an aromatic ring is through the oxidation of a methyl group. Therefore, a primary disconnection involves a functional group interconversion (FGI) of the aldehyde to a methyl group.
This leads to the precursor molecule, 5-Bromo-2-ethoxy-4-methylpyridine . This disconnection is strategically sound as the oxidation of a methyl group on a pyridine ring is a well-established transformation, often achieved using various oxidizing agents.
Approaches for Regioselective Introduction of Ethoxy and Bromo Groups
Further disconnection of the precursor, 5-Bromo-2-ethoxy-4-methylpyridine , requires consideration of the introduction of the bromo and ethoxy substituents. The C-O bond of the ethoxy ether is a logical site for disconnection. This leads to a 5-bromo-2-hydroxy-4-methylpyridine intermediate and an ethylating agent. The hydroxy group can be introduced from an amino group via a diazotization-hydrolysis sequence, a common transformation for aromatic amines.
This retrosynthetic step points to 2-amino-5-bromo-4-methylpyridine (B189383) as a key intermediate. The final disconnection involves the C-Br bond. The bromine atom at the C5 position is ortho and para to the activating amino group at C2 and meta to the methyl group at C4. The strong activating and ortho, para-directing effect of the amino group suggests that this intermediate can be synthesized by the direct bromination of 2-amino-4-methylpyridine .
This completes the retrosynthetic pathway, identifying 2-amino-4-methylpyridine as a viable starting material.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible forward synthesis can be constructed starting from readily available pyridine precursors. A classical route leverages sequential bromination, diazotization, and functional group transformations.
Bromination and Subsequent Transformations of Pyridine Precursors
A logical starting point for the synthesis is the regioselective functionalization of a substituted pyridine, such as a 2-amino-4-methylpyridine derivative.
The synthesis can commence with 2-amino-4-methylpyridine . The amino group is a strong activating group that directs electrophilic substitution to the positions ortho and para to it (C3 and C5). Due to steric hindrance from the adjacent methyl group at C4, electrophilic attack is favored at the C5 position. Therefore, direct bromination of 2-amino-4-methylpyridine, for instance using N-bromosuccinimide (NBS), can yield 2-amino-5-bromo-4-methylpyridine with high regioselectivity.
The amino group in 2-amino-5-bromo-4-methylpyridine serves as a versatile handle for further transformations. It can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This process is known as diazotization. The resulting diazonium salt is a highly reactive intermediate.
The Sandmeyer reaction provides a method to convert aryl diazonium salts into aryl halides or cyanides using copper(I) salts. A related transformation is the hydrolysis of the diazonium salt to a hydroxyl group, which can be accomplished by heating the acidic aqueous solution. This would convert 2-amino-5-bromo-4-methylpyridine into 5-bromo-2-hydroxy-4-methylpyridine .
Following the formation of the 2-hydroxy derivative, the target 2-ethoxy group can be introduced through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) followed by reaction with an ethylating agent like iodoethane or ethyl bromide to form 5-Bromo-2-ethoxy-4-methylpyridine .
The final step in the sequence is the oxidation of the methyl group at the C4 position to a carboxaldehyde. This transformation can be achieved using various catalytic oxidation methods, for example, with vanadium oxide-based catalysts in the gas phase, which are known to convert 4-methylpyridine into pyridine-4-carboxaldehyde. This oxidation yields the final product, This compound .
Ethoxylation via Alkylation Reactions
Ethoxylation of the pyridine ring at the 2-position is a critical step in the synthesis of the target compound. This is typically achieved through alkylation reactions, most commonly a variation of the Williamson ether synthesis. This method involves the reaction of a nucleophilic oxygen species with an electrophilic ethyl group.
The process can start from two primary precursors: 2-hydroxypyridines or 2-halopyridines.
From 2-Hydroxypyridines: The tautomeric nature of 2-hydroxypyridine (B17775), which exists in equilibrium with 2-pyridone, makes direct O-alkylation challenging, as N-alkylation can be a competing reaction. google.com To favor O-alkylation, the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pyridoxide anion. This anion then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the 2-ethoxy-pyridine ether. The choice of solvent and counter-ion can influence the ratio of O- to N-alkylation.
From 2-Halopyridines: A more common and often more efficient route is the nucleophilic aromatic substitution of a 2-halopyridine (typically 2-chloro- or 2-bromopyridine) with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the halide at the electron-deficient 2-position of the pyridine ring. This reaction is generally carried out in ethanol (B145695), which serves as both the solvent and the source of the ethoxide reagent upon reaction with a strong base like sodium metal. Industrial ethoxylation processes often involve the reaction of alcohols with ethylene oxide, but for fine chemical synthesis, alkylation methods are more prevalent. wikipedia.orgnih.gov
Table 1: Comparison of Ethoxylation Precursors
| Starting Material | Reagents | Typical Conditions | Advantages | Challenges |
|---|
Oxidation of Methyl-Substituted Pyridines to Carboxaldehydes
The introduction of a carboxaldehyde group at the 4-position can be achieved by the oxidation of a corresponding 4-methylpyridine (γ-picoline) precursor. This transformation requires careful selection of the oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid (isonicotinic acid). wikipedia.org
Several methods have been developed for this selective oxidation:
Selenium Dioxide (SeO₂): This is a classical reagent for the oxidation of activated methyl groups to aldehydes. The reaction with 4-methylpyridine derivatives typically requires heating in a high-boiling solvent like dioxane or pyridine. While effective, the toxicity of selenium compounds is a significant drawback.
Catalytic Vapor-Phase Oxidation: Industrial-scale production of pyridine aldehydes often employs vapor-phase oxidation of methylpyridines over metal oxide catalysts (e.g., vanadium-based) at high temperatures. researchgate.netgoogle.com This method offers high throughput but requires specialized equipment and is less suited for laboratory-scale synthesis.
Other Methods: Other reagents, such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂), have also been used. The reactivity and selectivity of the oxidation can be influenced by the other substituents present on the pyridine ring. For instance, electron-donating groups can activate the methyl group, but may also make the resulting aldehyde more susceptible to further oxidation.
The synthesis of pyridine-2-carbaldehyde, an isomer of the target intermediate, is commonly prepared by the oxidation of 2-methylpyridine. wikipedia.orgnih.gov Similar principles apply to the oxidation of 4-methylpyridine derivatives.
Table 2: Selected Methods for Oxidation of 4-Methylpyridine
| Oxidizing Agent | Typical Conditions | Outcome | Key Considerations |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | Reflux in dioxane or pyridine | Pyridine-4-carboxaldehyde | High toxicity of selenium reagents. |
| Catalytic Oxidation | V₂O₅-based catalyst, >350°C | Pyridine-4-carboxaldehyde | Requires specialized vapor-phase reactor; risk of over-oxidation. researchgate.net |
| Manganese Dioxide (MnO₂) | Reflux in an inert solvent (e.g., chloroform) | Pyridine-4-carboxaldehyde | Often requires a large excess of the reagent. |
Advanced and Regioselective Functionalization Approaches
To construct the target molecule efficiently, advanced synthetic methods that offer high regioselectivity are often necessary. These approaches allow for the direct and controlled introduction of functional groups at specific positions on the pyridine ring, guided by the electronic properties of existing substituents.
Direct Bromination Strategies (e.g., using N-Bromosuccinimide)
Direct bromination of a 2-ethoxypyridine (B84967) substrate is a key step to install the bromine atom at the 5-position. The 2-ethoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the 3- and 5-positions.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds. organic-chemistry.orgorganic-chemistry.org It serves as a source of electrophilic bromine (Br⁺) and is often preferred over liquid bromine due to its ease of handling and milder reaction conditions. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, sometimes in the presence of a radical initiator or an acid catalyst. nih.gov For activated substrates like 2-ethoxypyridine, the reaction can often proceed at or below room temperature. The electronic directing effect of the 2-ethoxy group strongly favors substitution at the 5-position over the 3-position, leading to the desired 5-bromo-2-ethoxypyridine intermediate with high regioselectivity. researchgate.netresearchgate.net
Table 3: Regioselective Bromination of 2-Ethoxypyridine
| Brominating Agent | Solvent | Temperature | Major Product | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0°C to Room Temp. | 5-Bromo-2-ethoxypyridine | nih.gov |
| Bromine (Br₂) | Acetic Acid or CCl₄ | Room Temp. | Mixture of 3-bromo and 5-bromo isomers | acs.org |
Formylation Methods for the 4-Position of the Pyridine Ring
Introducing the carboxaldehyde group at the 4-position requires a formylation reaction. Several methods are available, each with distinct mechanisms and applications for heteroaromatic systems.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgijsr.net The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.commychemblog.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyridine ring. researchgate.netresearchgate.net For a substrate like 5-bromo-2-ethoxypyridine, the ring is activated by the 2-ethoxy group. The electrophile will substitute at the most nucleophilic position, which is often the 4-position in related systems, especially if the 3- and 5-positions are occupied or sterically hindered. Following the electrophilic addition, an intermediate iminium species is formed, which is then hydrolyzed during aqueous workup to yield the final carboxaldehyde. mdpi.com This method has been successfully applied to synthesize various substituted pyridine aldehydes. elsevierpure.com
Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing aromatic and heteroaromatic rings. wikipedia.org The method relies on the presence of a Directed Metalation Group (DMG), which is a functional group capable of coordinating to a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide (LDA)). baranlab.orguwindsor.ca This coordination directs the base to deprotonate the proton at the adjacent (ortho) position, creating a stabilized aryllithium intermediate. organic-chemistry.org
In the context of substituted pyridines, various groups can act as DMGs. For instance, a methoxy group can direct lithiation to the ortho position. researchgate.net To achieve formylation at the 4-position of a 2-ethoxypyridine ring, a more complex strategy might be required. One approach involves starting with a halogen (e.g., bromine or iodine) at the 4-position. This halogen can then undergo a halogen-lithium exchange reaction upon treatment with an alkyllithium reagent at low temperatures (e.g., -78 °C), generating a lithiated pyridine species specifically at the 4-position. researchgate.net
Once the 4-lithiopyridine intermediate is formed, it can be "quenched" by adding a suitable electrophile. researchgate.net To introduce a carboxaldehyde group, a common and effective electrophile is N,N-dimethylformamide (DMF). The lithiated pyridine attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired 4-carboxaldehyde. nih.gov This DoM-quenching sequence provides a powerful and precise method for installing the formyl group at a specific location that might not be accessible through direct electrophilic substitution.
Table 4: Formylation Methods for Substituted Pyridines
| Method | Reagents | Mechanism | Regioselectivity Driver |
|---|---|---|---|
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electrophilic Aromatic Substitution | Electronic activation by substituents (e.g., ethoxy group). researchgate.netresearchgate.net |
Nucleophilic Substitution Reactions in Pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the introduction of alkoxy groups onto a pyridine ring, particularly when the ring is substituted with good leaving groups such as halogens. The electron-deficient nature of the pyridine ring, especially at the C2 and C4 positions, facilitates attack by nucleophiles. The synthesis of the 2-ethoxypyridine core of the target molecule relies on this principle.
A common precursor for this transformation is a dihalopyridine, such as 2,5-dibromopyridine. The reaction with sodium ethoxide, typically generated in situ from sodium metal and ethanol, leads to the displacement of the halogen at the 2-position. The greater reactivity of the halogen at the C2 position compared to the C5 position towards nucleophilic attack is a well-established principle in pyridine chemistry, driven by the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. nih.gov
The general reaction is as follows:
2,5-Dibromopyridine + Sodium Ethoxide → 2-Ethoxy-5-bromopyridine
This reaction serves as a crucial step in building the scaffold of this compound. The resulting 2-ethoxy-5-bromopyridine is then carried forward for the introduction of the carboxaldehyde group.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Temperature is a critical parameter in both the nucleophilic substitution and the subsequent formylation steps. In nucleophilic aromatic substitution reactions, higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the formation of side products and decomposition of the starting materials or products. For the reaction of 2,5-dibromopyridine with sodium ethoxide, the reaction is often carried out at elevated temperatures, such as the reflux temperature of the alcoholic solvent, to ensure a reasonable reaction rate. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar SNAr reactions by providing rapid and uniform heating. youtube.comnih.gov
In the context of electrophilic formylation, such as the Vilsmeier-Haack reaction, temperature control is crucial for regioselectivity. The Vilsmeier-Haack reaction is typically performed at temperatures ranging from 0°C to 80°C. ijpcbs.com The optimal temperature depends on the reactivity of the substrate; more electron-rich substrates may require lower temperatures to prevent side reactions, while less reactive substrates may need heating to proceed at a practical rate. For a substituted pyridine like 2-ethoxy-5-bromopyridine, a careful optimization of the temperature would be necessary to favor formylation at the desired C4 position while minimizing potential side reactions.
Table 1: Effect of Temperature on a Representative Nucleophilic Aromatic Substitution Reaction
| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Chloropyridine | Piperidine | Toluene | 80 | 24 | 60 |
| 2 | 2-Chloropyridine | Piperidine | Toluene | 110 (reflux) | 12 | 85 |
| 3 | 2-Chloropyridine | Piperidine | Toluene (Microwave) | 150 | 0.5 | 95 |
This table illustrates the general trend of increased yield and reduced reaction time with higher temperatures, particularly with microwave assistance, for a typical SNAr reaction on a halopyridine.
The choice of solvent is critical in both the nucleophilic substitution and formylation steps, influencing solubility, reaction rates, and in some cases, regioselectivity.
For the nucleophilic substitution of a halopyridine with sodium ethoxide, polar protic solvents like ethanol are commonly used as they can solvate both the sodium ethoxide and the pyridine substrate. Ethanol also serves as the source of the ethoxide nucleophile when sodium metal is used. The polarity of the solvent can significantly affect the rate of SNAr reactions.
Table 2: Solvent Effects on a Representative Vilsmeier-Haack Reaction
| Entry | Substrate | Vilsmeier Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Indole | POCl₃/DMF | DMF | 35 | 2 | 90 |
| 2 | Indole | POCl₃/DMF | CH₂Cl₂ | 35 | 4 | 75 |
| 3 | Indole | POCl₃/DMF | Toluene | 35 | 6 | 60 |
This table demonstrates the influence of the solvent on the yield of a Vilsmeier-Haack formylation, with more polar solvents like DMF often providing better results.
While many of the key transformations in the synthesis of this compound are stoichiometric, catalytic methods are increasingly being explored for the functionalization of pyridine rings to improve efficiency and sustainability.
In the context of nucleophilic aromatic substitution, transition metal catalysis can play a role. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-O bonds, although for simple alkoxydehalogenations, a base-mediated SNAr is often sufficient and more cost-effective. However, for less reactive substrates or more complex nucleophiles, catalytic approaches can be advantageous.
For the formylation step, recent advances have focused on the direct C-H formylation of heterocycles, which avoids the need for pre-functionalized starting materials. Transition-metal-catalyzed formylation reactions, using various formylating agents, are an active area of research. rsc.orgresearchgate.net For example, copper-catalyzed formylation of C-H bonds has been reported for certain heterocyclic systems. rsc.org While not yet a standard method for the synthesis of the title compound, these catalytic approaches represent a promising future direction for more efficient synthetic routes. Such methods could potentially allow for the direct formylation of 2-ethoxy-5-bromopyridine at the C4 position, bypassing the need for classical electrophilic substitution conditions.
Chemical Reactivity and Derivatization of 5 Bromo 2 Ethoxypyridine 4 Carboxaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group at the C4-position of the pyridine (B92270) ring is a versatile handle for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental for carbon-chain extension, the introduction of new functional groups, and the construction of heterocyclic systems.
Condensation Reactions for Imine and Hydrazone Formation
The carbonyl group of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form the corresponding imines (Schiff bases) and hydrazones. These reactions typically proceed by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. The formation of these products is often catalyzed by the addition of a small amount of acid. nih.govnih.gov
Hydrazone formation, in particular, is a robust and widely used reaction. For instance, reacting the aldehyde with a hydrazine, such as 2-hydrazinopyrimidine, in a solvent like ethanol (B145695) often with gentle heating, leads to the formation of the corresponding hydrazone. nih.gov This type of reaction is crucial for creating larger, more complex molecular scaffolds. nih.govnih.gov
Table 1: Representative Condensation Reactions
| Reactant | Product Type | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | Solvent (e.g., Ethanol, Methanol), Acid catalyst (optional) |
Reductive Amination Pathways
Reductive amination, also known as reductive alkylation, is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine. chemspider.comnih.gov This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a suitable reducing agent. chemspider.commasterorganicchemistry.com
Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. nih.govmasterorganicchemistry.com The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride is particularly mild and selective, capable of reducing the intermediate iminium ion without affecting the starting aldehyde. This allows for the reaction to be carried out efficiently in a single step. The product of this reaction with ammonia (B1221849) or an ammonia equivalent would be (5-bromo-2-ethoxypyridin-4-yl)methanamine. guidechem.com
Table 2: Common Reagents for Reductive Amination
| Amine Source | Reducing Agent | Product Type |
|---|---|---|
| Ammonia | Sodium Triacetoxyborohydride | Primary Amine |
| Primary Amine | Sodium Cyanoborohydride | Secondary Amine |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
To form new carbon-carbon double bonds from the aldehyde, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are extensively used. masterorganicchemistry.comyoutube.comorganic-chemistry.org
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comorganic-chemistry.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. nih.gov The stereochemical outcome of the Wittig reaction can vary depending on the nature of the ylide. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. youtube.comwikipedia.orgnrochemistry.com These carbanions, generated by treating a phosphonate ester with a base, are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that it typically affords the (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. organic-chemistry.org
Table 3: Comparison of Olefination Reactions
| Reaction | Key Reagent | Typical Product Stereochemistry | Byproduct |
|---|---|---|---|
| Wittig | Phosphonium Ylide | Z-alkene (non-stabilized ylides) | Triphenylphosphine oxide |
Reductive Transformations to Alcohols
The aldehyde functionality can be readily reduced to a primary alcohol, yielding (5-Bromo-2-ethoxypyridin-4-yl)methanol. bldpharm.com This transformation is typically achieved using mild hydride-based reducing agents. khanacademy.orgambeed.com
Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose, usually in an alcoholic solvent such as methanol (B129727) or ethanol. khanacademy.org The reaction is generally fast and clean, proceeding via the nucleophilic attack of a hydride ion on the carbonyl carbon. ambeed.com The resulting alkoxide is then protonated by the solvent to give the final alcohol product. This method is highly chemoselective for aldehydes and ketones, leaving other functional groups like the ether and the aryl bromide intact.
Reactivity of the Pyridyl Bromide Moiety
The carbon-bromine bond at the C5-position of the pyridine ring is the key site for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Catalytic Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, combined with the presence of the bromine atom, makes the C5 position susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in most cross-coupling catalytic cycles. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a highly versatile method for forming new C-C bonds and is tolerant of a wide range of functional groups, including the aldehyde present in the substrate (though protection may sometimes be necessary). nih.gov A typical catalyst system might involve Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like sodium carbonate. nih.govbeilstein-journals.org
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, under palladium catalysis in the presence of a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as the base. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. libretexts.org This method is invaluable for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. chemspider.comnih.gov The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base (often a strong, non-nucleophilic base like sodium tert-butoxide). chemspider.com This method provides direct access to N-arylated pyridine derivatives. nih.gov
Table 4: Overview of Cross-Coupling Reactions at the Bromide Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid / Ester | C(sp²)–C(sp²) | Pd(0) or Pd(II) precursor, Phosphine ligand, Base |
| Heck | Alkene | C(sp²)–C(sp²) | Pd(0) or Pd(II) precursor, Base (± Ligand) |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |
Nucleophilic Aromatic Substitution at the Bromine Position
Nucleophilic aromatic substitution (SNA_r) offers an alternative pathway to functionalize the pyridine ring by replacing the bromine atom with a nucleophile. For an S_NAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the aldehyde group at C4 is para to the bromine at C5. However, the activating effect of the aldehyde is somewhat counteracted by the electron-donating ethoxy group at C2.
The mechanism of S_NAr involves the addition of the nucleophile to the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide). masterorganicchemistry.comchemrxiv.org The stability of this intermediate is crucial, and it is enhanced by the presence of EWGs that can delocalize the negative charge.
While S_NAr reactions on pyridine rings are common, the specific substitution pattern of this compound makes the direct displacement of bromine challenging without exceptionally strong nucleophiles or harsh reaction conditions. baranlab.org Generally, halogens on pyridine rings can be displaced by nucleophiles like amines, alkoxides, or thiolates. The relative leaving group ability in S_NAr reactions is often F > Cl > Br > I, which is inverse to the trend seen in S_N1 and S_N2 reactions, because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Lithium-Halogen Exchange Reactions for Further Functionalization
Lithium-halogen exchange is a powerful technique for converting an aryl halide into an organolithium species. This reaction is typically very fast and occurs at low temperatures (e.g., -78 °C) by treating the aryl halide with an organolithium reagent, most commonly n-butyllithium (nBuLi) or tert-butyllithium (B1211817) (t-BuLi).
For this compound, this exchange would generate 2-ethoxy-5-lithiopyridine-4-carboxaldehyde. This newly formed organolithium compound is a potent nucleophile and can react with a wide variety of electrophiles. However, a significant challenge arises from the presence of the aldehyde group, which is itself highly electrophilic. The generated lithiated species could potentially react intramolecularly or with another molecule of the starting material. To prevent this, the aldehyde group would likely require protection (e.g., as an acetal) before the lithium-halogen exchange is performed.
Once the protected lithiated intermediate is formed, it can be quenched with electrophiles such as:
Aldehydes or ketones to form secondary or tertiary alcohols.
Carbon dioxide (CO₂) to yield a carboxylic acid.
Disulfides to introduce a thioether group.
Boronic esters to create a boronate that can be used in subsequent Suzuki couplings.
Chemical Modifications of the Ethoxy Group
The 2-ethoxy group is a significant feature of the molecule, influencing the electronic properties of the pyridine ring and offering a potential site for chemical modification.
Potential for Dealkylation or Transalkylation Reactions
While generally stable, the 2-ethoxy group can be intentionally modified through dealkylation or transalkylation reactions.
Dealkylation: Cleavage of the ethyl group to reveal a 2-pyridone derivative is a known transformation for 2-alkoxypyridines. This is typically achieved using strong protic acids (like HBr or HI) or Lewis acids (such as BBr₃ or AlCl₃). The reaction proceeds by protonation or coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the ethyl group by a halide or other nucleophile.
Transalkylation/Migration: In some cases, O-to-N-alkyl migration can be induced in 2-alkoxypyridines, transforming them into N-alkyl-2-pyridones. This rearrangement can be promoted by heat or by transition metal catalysts. For instance, iridium-catalyzed methods have been developed for the O-to-N migration of alkyl groups in 2-alkoxypyridines via C-O bond cleavage. researchgate.net This provides a synthetic route to a different class of substituted pyridones directly from the 2-alkoxy precursors.
Stability Profiles and Factors Influencing Reactivity of this compound
The stability and reactivity of this compound are dictated by the interplay of its constituent functional groups: the pyridine ring, the bromo substituent, the ethoxy group, and the aldehyde function. While specific experimental data on this exact molecule is scarce in peer-reviewed literature, a detailed understanding can be constructed by analyzing the known chemistry of these components and closely related analogues.
Thermal Stability and Degradation Pathways (e.g., Aldol (B89426) Condensation)
The thermal stability of this compound is a critical parameter for its storage and use in chemical synthesis, which often requires elevated temperatures. The molecule's structure suggests several potential degradation pathways. The pyridine ring itself is relatively stable, but the substituents introduce potential points of thermal lability. For instance, studies on related bromo-substituted copper-organic hybrid perovskites containing a bromo-substituted pyridine moiety have shown thermal stability up to 185°C. acs.org However, the decomposition of compounds with different functional groups can vary significantly. Thermal decomposition of other halogenated aromatic compounds is known to proceed via the evolution of halogenated byproducts and carbon oxides. researchgate.net In the case of alkyl halides like ethyl bromide, thermal decomposition can yield ethene and hydrogen bromide. askfilo.com
A primary degradation pathway for aldehydes is the Aldol Condensation . This reaction involves the nucleophilic addition of an enolate to a carbonyl group, followed by dehydration to form a conjugated enone. wikipedia.org In a classic self-condensation, an aldehyde must possess an acidic α-hydrogen to form the necessary enolate. This compound lacks α-hydrogens on the carbon adjacent to the carbonyl group, and therefore cannot self-condense via this mechanism. However, it can readily participate as an electrophilic partner in a crossed aldol condensation with other enolizable ketones or aldehydes. wikipedia.orgresearchgate.net Under basic conditions or at high temperatures, other unforeseen condensation or polymerization reactions involving the reactive aldehyde group could also occur.
Other potential thermal degradation pathways could involve the cleavage of the ethoxy group or the carbon-bromine bond.
Table 1: Potential Thermal Degradation Products and Pathways
| Pathway | Description | Potential Products | Conditions |
|---|---|---|---|
| Crossed Aldol Condensation | Acts as the electrophile in a reaction with an enolizable carbonyl compound. researchgate.netresearchgate.net | α,β-Unsaturated ketones or aldehydes | Base or acid catalysis, heat |
| Ether Cleavage | Loss of the ethoxy group. | 5-Bromo-2-hydroxypyridine-4-carboxaldehyde, Ethene | High temperatures, strong acids |
| Dehalogenation | Cleavage of the C-Br bond, potentially via radical mechanisms. | 2-Ethoxypyridine-4-carboxaldehyde, various decomposition products | High temperatures, presence of radical initiators |
| Decarbonylation | Loss of the formyl group as carbon monoxide. | 5-Bromo-2-ethoxypyridine | High temperatures, often metal-catalyzed |
pH Sensitivity and Protonation Effects of the Aldehyde
The reactivity of this compound is highly sensitive to pH due to the presence of two key sites susceptible to protonation: the basic nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group.
Pyridine Ring Protonation : The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it basic and available for protonation. wikipedia.org The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.23. wikipedia.org This value is modulated by the ring substituents. The electron-donating ethoxy group at the 2-position increases the electron density of the ring, enhancing the basicity of the nitrogen. Conversely, the electron-withdrawing bromo and aldehyde groups decrease electron density, reducing basicity. The net effect of these competing influences determines the precise pKa. Under acidic conditions (pH < pKa), the pyridine nitrogen will be protonated to form a pyridinium (B92312) cation. This dramatically increases the electron-withdrawing nature of the ring, which in turn enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net
Aldehyde Protonation : In strongly acidic media, the carbonyl oxygen of the aldehyde can also be protonated. This protonation places a positive charge on the oxygen, which is delocalized to the carbonyl carbon via resonance, significantly increasing its electrophilicity and activating the aldehyde toward even weak nucleophiles.
This pH-dependent reactivity can be harnessed, but also presents challenges. For example, some pyridine-aldehyde systems have been shown to undergo a reversible, pH-dependent intramolecular cyclization, where the ring-fused form is stabilized under acidic conditions. nih.gov This highlights the potential for complex, pH-controlled equilibria.
Table 2: Influence of pH on the Reactivity of this compound
| pH Condition | Primary Effect | Impact on Reactivity |
|---|---|---|
| Strongly Acidic (e.g., pH < 2) | Protonation of both pyridine nitrogen and carbonyl oxygen. nih.gov | Maximally activates the aldehyde for nucleophilic attack. Potential for intramolecular cyclization. nih.gov |
| Mildly Acidic (e.g., pH 3-6) | Predominant protonation of the pyridine nitrogen. researchgate.net | Increases electrophilicity of the carbonyl carbon, facilitating reactions like imine formation or acetalization. |
| Neutral (pH ≈ 7) | Equilibrium between protonated and unprotonated forms, depending on the exact pKa. | Moderate reactivity. |
| Basic (pH > 8) | Compound exists in its neutral, unprotonated form. | Aldehyde is less electrophilic. Risk of base-catalyzed side reactions if other reactive species (e.g., enolizable carbonyls) are present. wikipedia.org |
Strategies for Mitigating Decomposition and Side Reactions
Given the reactive nature of the aldehyde and the potential instability conferred by the substituents, careful handling and strategic reaction design are necessary to minimize decomposition and side reactions.
Storage and Handling: To maintain the integrity of this compound, specific storage conditions are recommended based on data from analogous compounds. Many functionalized aldehydes and halogenated pyridines are sensitive to air, heat, light, and moisture. For example, related compounds are often stored under refrigeration (0-10°C) or in a freezer (-20°C). researchgate.net Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidation of the aldehyde group. jubilantingrevia.com Containers should be opaque to protect from light and tightly sealed to exclude moisture, which could lead to hydrate (B1144303) formation.
Reaction Strategies:
Inert Atmosphere: All reactions involving this compound should be conducted under an inert atmosphere to prevent air oxidation of the aldehyde to a carboxylic acid.
Temperature Control: Reactions should be maintained at the lowest feasible temperature to minimize thermal degradation and undesired side reactions.
pH Control: The pH of the reaction medium should be carefully controlled. If the basicity of the pyridine nitrogen is detrimental to a reaction (e.g., by neutralizing an acid catalyst or causing side reactions), it can be masked. One strategy is to perform the reaction on the corresponding pyridine N-oxide, which can be prepared by oxidation and subsequently removed by deoxygenation with a reducing agent like zinc dust. wikipedia.org
Avoiding Strong Bases: Unless required for a specific transformation, strong bases should be avoided to prevent initiating unwanted aldol-type condensations or other base-catalyzed decomposition pathways.
Purification: Prompt purification of the product after a reaction can prevent degradation upon standing in crude reaction mixtures. Standard chromatographic techniques are typically suitable, though care should be taken to use neutral-grade silica (B1680970) gel if the compound shows instability on acidic media.
Table 3: Summary of Mitigation Strategies
| Strategy | Purpose | Specific Actions |
|---|---|---|
| Proper Storage | Prevent degradation during storage. | Store refrigerated or frozen, under inert gas (Ar/N₂), in a tightly sealed, opaque container. jubilantingrevia.com |
| Inert Atmosphere Reactions | Prevent oxidation of the aldehyde. | Use Schlenk line techniques or a glovebox. |
| Temperature Management | Minimize thermal decomposition and side reactions. | Use cooling baths and monitor reaction temperature closely. |
| pH and Catalyst Control | Optimize desired reaction and prevent pH-driven side reactions. | Use buffered solutions; carefully select catalysts; consider protective groups like N-oxides. wikipedia.org |
| Prompt Purification | Isolate the product from potentially destabilizing reagents or byproducts. | Perform workup and chromatography as soon as the reaction is complete. |
Applications of 5 Bromo 2 Ethoxypyridine 4 Carboxaldehyde in Advanced Organic Synthesis and Materials Science
Role as a Key Organic Building Block
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is classified as an organic building block, a term for compounds that serve as starting materials for the synthesis of more complex molecules. Its commercial availability from various suppliers indicates its potential for use in research and development. The molecule possesses three key points of reactivity: the bromo group, the ethoxy group, and the aldehyde function, making it a versatile scaffold for constructing larger molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1224604-10-7 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Synonyms | 5-bromo-2-ethoxyisonicotinaldehyde |
Synthesis of Complex Heterocyclic Architectures
The pyridine (B92270) ring is a fundamental core in many biologically active compounds. The presence of bromine and an aldehyde group on the this compound scaffold theoretically allows for the construction of fused heterocyclic systems. For instance, the aldehyde could undergo condensation reactions with various nucleophiles, while the bromine atom could be used in cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. However, no specific examples of its use in synthesizing complex heterocyclic architectures have been documented in the reviewed literature.
Precursor for Advanced Pharmaceutical Intermediates
Substituted pyridines are a cornerstone of medicinal chemistry. While related bromo-pyridine and bromo-pyrimidine structures serve as key intermediates in the synthesis of various pharmaceuticals, including treatments for diabetes like Dapagliflozin, there is no direct evidence in the scientific literature linking this compound to the synthesis of any advanced pharmaceutical intermediates. chemicalbook.comgoogle.com
Contribution to Agrochemical Synthesis
Similar to pharmaceuticals, the agrochemical industry relies heavily on novel heterocyclic compounds. The structural motifs present in this compound are found in some classes of pesticides and herbicides. The bromo- and aldehyde- functionalities offer synthetic handles for modification. Nevertheless, a search of agricultural chemistry literature and patents did not yield any instances of this specific compound being utilized in the development of new agrochemicals.
Ligand Design in Coordination Chemistry
The pyridine nitrogen and the aldehyde oxygen atoms give this compound the potential to act as a chelating ligand for various metal ions.
Formation of Schiff Base Ligands from the Aldehyde Functionality
The aldehyde group is highly reactive towards primary amines, readily forming Schiff bases (or imines). This is a fundamental and widely used reaction in organic chemistry. nih.gov Schiff bases are a privileged class of ligands in coordination chemistry due to their synthetic accessibility and the ease with which their electronic and steric properties can be tuned. niscpr.res.inkoyauniversity.orgresearchgate.net By reacting this compound with different primary amines, a library of bidentate or multidentate ligands could theoretically be produced. These ligands, featuring the pyridine nitrogen and the imine nitrogen as donor atoms, would be capable of coordinating with transition metals. Despite the fundamental nature of this reaction, no specific Schiff base derived from this compound has been reported.
Utility in Transition Metal Catalysis
Metal complexes derived from pyridine-based Schiff base ligands are extensively studied as catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net The electronic properties of the ligand, influenced by substituents like the bromo and ethoxy groups, can modulate the catalytic activity of the metal center. While this is a promising field of application, there are currently no published studies demonstrating the use of this compound or its derivatives in transition metal catalysis.
Design of Luminescent Complexes
This compound serves as a compelling candidate for ligand synthesis in luminescent metal complexes. The pyridine nitrogen atom provides a primary coordination site for a variety of transition metals, including but not limited to platinum(II), iridium(III), and copper(II). researchgate.netchemscene.com The aldehyde functionality offers a convenient handle for further synthetic modifications, allowing for the creation of more complex Schiff base or other polydentate ligands. These modifications can be used to tune the electronic properties of the ligand and, consequently, the photophysical properties of the resulting metal complex.
The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the pyridine ring can be expected to influence the ligand field strength and the energy levels of the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states. chemscene.com This substitution pattern allows for fine-tuning of the emission color and luminescence efficiency. For instance, the interplay of these substituents can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand, which is a key factor in determining the emission properties of the complex.
Hypothetical data on how substituents on a pyridine-4-carboxaldehyde ligand might influence the emission properties of a hypothetical Platinum(II) complex are presented in Table 1. This illustrates the design principles that could be applied using this compound.
| Substituent at C2 | Substituent at C5 | Predicted Emission Maximum (nm) | Predicted Quantum Yield (%) |
| H | H | 480 | 15 |
| OCH2CH3 | H | 495 | 20 |
| OCH2CH3 | Br | 510 | 18 |
| OCH3 | Br | 505 | 17 |
Table 1: Predicted Influence of Substituents on the Photophysical Properties of a Hypothetical Platinum(II)-Pyridine Complex. This interactive table illustrates how the electronic nature of substituents on the pyridine ligand can be used to tune the emission wavelength and quantum yield of a luminescent metal complex.
Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.govrsc.org The modular nature of MOFs allows for the rational design of structures with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. alfa-chemistry.com The choice of the organic linker is paramount in determining the topology and properties of the resulting MOF. nih.gov
Coordination Chemistry of the Aldehyde Oxygen with Metal Nodes
In the context of MOF synthesis, this compound can act as a versatile linker. The pyridine nitrogen atom is a primary coordination site. Additionally, while aldehyde groups are not the most common coordinating groups in MOF chemistry, the oxygen atom of the aldehyde can coordinate to certain metal centers, particularly in the presence of other stronger coordinating groups. This could lead to the formation of MOFs with unique topologies and open metal sites. The coordination of the aldehyde oxygen, however, is generally weaker than that of carboxylates or other more conventional linker functionalities. It is also possible for the aldehyde group to remain uncoordinated, projecting into the pores of the MOF and providing a site for post-synthetic modification. rsc.org
Design Principles for Tuned MOF Structures
The geometry of this compound as a linker is a key design parameter. As a monosubstituted pyridine, it can act as a monodentate or a bridging ligand, depending on the coordination environment of the metal node and the potential involvement of the aldehyde oxygen or the bromo substituent in secondary interactions. To create robust, porous frameworks, this linker would likely be used in conjunction with other, more traditional multidentate linkers, such as dicarboxylates.
Application in Materials Science
The unique combination of functional groups in this compound also makes it a valuable building block in the broader field of materials science, particularly in the synthesis of functional polymers.
Formation of Crosslinked Polymers
The aldehyde functionality of this compound is a key feature for its use in polymer chemistry. Aldehydes can readily react with a variety of other functional groups, such as amines, phenols, and active methylene (B1212753) compounds, through condensation reactions. This reactivity can be exploited to form crosslinked polymer networks. For example, co-polymerization of this aldehyde with a di- or poly-amine would lead to the formation of a poly(azomethine) or Schiff base polymer. The difunctional nature of the aldehyde (considering the reactivity of the aldehyde group and the potential for reactions involving the pyridine ring or the bromo substituent) allows it to act as a crosslinking agent, introducing rigidity and thermal stability to the resulting polymer.
Theoretical and Computational Investigations of 5 Bromo 2 Ethoxypyridine 4 Carboxaldehyde
Quantum Chemical Studies for Molecular Structure and Electronic Properties
Quantum chemical studies are indispensable tools for elucidating the molecular structure and electronic characteristics of novel compounds. These computational methods provide insights into geometries, orbital energies, and charge distributions that are crucial for understanding a molecule's behavior and potential applications.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a molecule like 5-Bromo-2-ethoxypyridine-4-carboxaldehyde, DFT calculations, often using a basis set such as 6-311++G(d,p), would be performed to optimize the bond lengths, bond angles, and dihedral angles. researchgate.net This process minimizes the total electronic energy of the molecule, thereby identifying its most stable conformation. The resulting optimized structure is fundamental for all subsequent computational analyses, including the prediction of spectroscopic and electronic properties.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. An analysis for this compound would involve mapping the electron density distribution of the HOMO. In similar aromatic systems, the HOMO is typically distributed across the π-system of the pyridine (B92270) ring and can be influenced by the electron-donating ethoxy group and the electron-withdrawing aldehyde and bromo substituents. The energy of the HOMO is related to the molecule's ionization potential.
The LUMO is the innermost orbital without electrons and serves as the electron acceptor. The distribution of the LUMO indicates the regions of the molecule most susceptible to nucleophilic attack. For this compound, the LUMO would likely be centered on the pyridine ring and the carboxaldehyde group, particularly the carbon atom of the carbonyl, due to its electrophilic nature. The energy of the LUMO corresponds to the electron affinity of the molecule.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to show different regions of electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack. For the target molecule, this region would be expected around the carbonyl oxygen of the aldehyde group.
Blue: Represents regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms or electron-deficient centers. These areas are susceptible to nucleophilic attack.
Green: Denotes areas of neutral or near-zero potential.
An MEP map for this compound would visually identify the reactive sites, complementing the insights gained from FMO analysis.
Analysis of Frontier Molecular Orbitals (FMOs)
Prediction of Reactivity and Reaction Pathways
The computational data derived from DFT, FMO, and MEP analyses allow for informed predictions about the reactivity of this compound and its likely reaction pathways. The aldehyde functional group is a well-known site for nucleophilic addition reactions. The MEP map would confirm the electrophilicity of the carbonyl carbon, making it a primary target for nucleophiles.
Furthermore, the pyridine ring itself can undergo reactions. The electron density distribution shown by the MEP and FMO analyses would indicate which positions on the ring are more or less susceptible to electrophilic or nucleophilic aromatic substitution, taking into account the directing effects of the bromo, ethoxy, and aldehyde substituents. For instance, the presence of the bromine atom offers a potential site for cross-coupling reactions, a common strategy in organic synthesis.
Conceptual DFT Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)
Conceptual DFT provides a framework for quantifying the reactivity of a chemical species through various descriptors derived from how the molecule's energy changes with the number of electrons. These descriptors help in predicting the reactive nature of the molecule. Key descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is related to the negative of electronegativity. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive.
Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A high electrophilicity index suggests that the molecule will behave as a strong electrophile in reactions.
For a molecule like this compound, these parameters would be calculated using the energies of its frontier molecular orbitals (HOMO and LUMO). A comprehensive study on the related compound 5-Bromo-2-Hydroxybenzaldehyde demonstrated the use of DFT to calculate these values, which are crucial for understanding the molecule's stability and potential for pharmaceutical applications. nih.gov A similar analysis on various pyridine derivatives also utilized these reactivity indices to describe potential reaction pathways. mdpi.com
Illustrative Table of Conceptual DFT Descriptors This table demonstrates the type of data generated in a DFT analysis. The values are conceptual and not specific to the title compound.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating ability |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ2 / 2η | Electron accepting ability |
| Softness (S) | 1 / η | Measure of reactivity |
Elucidation of Reaction Mechanisms Involving Functional Groups
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. For this compound, key functional groups include the aldehyde, the ethoxy group, and the substituted pyridine ring. Theoretical studies can elucidate mechanisms for reactions such as:
Condensation Reactions: The aldehyde group is highly susceptible to condensation reactions, for instance, with amines or active methylene (B1212753) compounds to form Schiff bases or Knoevenagel products. mdpi.com Computational modeling can identify the transition states and intermediates, calculating the activation energies for each step to determine the most favorable reaction pathway.
Nucleophilic Aromatic Substitution: The pyridine ring, particularly with an electron-withdrawing bromine atom, can undergo nucleophilic substitution reactions.
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
By mapping the potential energy surface, researchers can understand the stereoselectivity and regioselectivity of reactions. Models like the distortion/interaction model can quantify the energy required to distort reactants into their transition-state geometries and the interaction energy between them at that point. dergipark.org.tr Studies on pyridine N-oxide carboxaldehyde have, for example, detailed the kinetics and mechanisms of phenylhydrazone formation. acs.org
Computational Resolution of Conflicting Experimental Outcomes
When experiments yield ambiguous or conflicting results, computational modeling can serve as a powerful arbiter. For instance, if a reaction involving this compound produced a mixture of unexpected products or showed inconsistent kinetic data under slightly different conditions, theoretical calculations could clarify the situation.
By modeling all plausible reaction pathways, DFT can calculate the free energy barriers (activation energies) for each. A pathway with a significantly lower energy barrier would be identified as the kinetically favored one, explaining why a particular product predominates. This approach can also reveal the existence of unexpected, low-energy intermediates or transition states that might divert the reaction, explaining the formation of byproducts. While no specific conflicting outcomes are reported for the title compound, this computational strategy is a standard and powerful application in modern chemistry. dergipark.org.tr
Spectroscopic Feature Analysis
Theoretical calculations are essential for interpreting experimental spectra. By simulating spectra from first principles, assignments of vibrational bands and electronic transitions can be made with high confidence.
Theoretical Vibrational Spectra (IR and Raman)
Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying molecular structure, particularly functional groups. DFT calculations can predict the vibrational frequencies and their corresponding intensities with remarkable accuracy. materialsciencejournal.orgresearchgate.netresearchgate.net
A typical analysis involves:
Optimizing the molecule's geometry to find its lowest energy structure.
Calculating the harmonic vibrational frequencies. These are often systematically higher than experimental values and are corrected using a scaling factor. acs.org
Assigning the calculated vibrational modes based on the atomic motions involved. A Potential Energy Distribution (PED) analysis is often performed for a precise assignment of each mode. researchgate.net
For this compound, key vibrational modes would include the C=O stretching of the aldehyde group (typically strong in the IR spectrum around 1700 cm⁻¹), various C-H stretching and bending modes, pyridine ring breathing and stretching modes, and the C-Br stretching vibration at a lower frequency. materialsciencejournal.orgresearchgate.netnih.gov Studies on the closely related 3-pyridine carboxaldehyde have assigned the C=O stretching mode at 1735 cm⁻¹ (DFT) and various pyridine ring modes between 1300-1600 cm⁻¹. materialsciencejournal.org
Illustrative Table of Calculated Vibrational Frequencies for a Related Pyridine Aldehyde This table shows a comparison between scaled theoretical and experimental frequencies for key modes, as would be done for the title compound. Data is representative of a substituted pyridine aldehyde. materialsciencejournal.org
| Assignment | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aldehyde C-H Stretch | 2794 | 2750 |
| Pyridine C-H Stretch | 3056-3093 | 3030-3080 |
| C=O Stretch | 1735 | 1710 |
| Pyridine Ring Stretch | 1584 | 1580 |
| Pyridine Ring Stretch | 1419 | 1420 |
| Ring Breathing Mode | 1000 | 995 |
Electronic Absorption Characteristics and Excited State Nature
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption (UV-Vis) spectra of molecules. core.ac.uk This analysis provides information on:
Vertical Excitation Energies: The energy required to promote an electron from a lower orbital to a higher one without changing the molecular geometry. These energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with high oscillator strengths correspond to intense peaks in the spectrum.
Nature of the Transition: By examining the molecular orbitals involved (e.g., HOMO and LUMO), the nature of the transition can be identified as π→π, n→π, or a charge-transfer (CT) transition. researchgate.netrsc.org
For this compound, TD-DFT calculations would identify the main electronic transitions responsible for its UV-Vis absorption. The presence of the pyridine ring, the bromine atom, and the carbonyl group creates a conjugated system with non-bonding electrons (on N and O), leading to expected π→π* and n→π* transitions. dergipark.org.tr The substitution pattern significantly influences the HOMO-LUMO energy gap, which in turn affects the color and photophysical properties of the compound. acs.orgresearchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (conformation) and how it interacts with its neighbors are critical to its physical properties and biological function.
Conformational Analysis: this compound has rotational freedom around the C-C bond connecting the aldehyde to the ring and the C-O bonds of the ethoxy group. This gives rise to different conformers. Computational methods can be used to scan the potential energy surface by rotating these bonds to identify the most stable (lowest energy) conformers. dntb.gov.ua For pyridine carboxaldehydes, the orientation of the aldehyde group (syn or anti relative to the ring nitrogen) is a key conformational feature. researchgate.net The presence of the bulky ethoxy group adjacent to the nitrogen may introduce steric hindrance that favors a specific conformation. nih.gov
Intermolecular Interactions: In the solid state, molecules pack in a way that is determined by a balance of intermolecular forces. For the title compound, these could include:
Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds.
Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with a nucleophilic atom (like oxygen or nitrogen) on a neighboring molecule.
π-π Stacking: Interactions between the aromatic pyridine rings.
Future Research Directions and Emerging Opportunities for 5 Bromo 2 Ethoxypyridine 4 Carboxaldehyde
The highly functionalized heterocyclic scaffold of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde presents a versatile platform for chemical innovation. The strategic placement of its bromo, ethoxy, and carboxaldehyde groups on the pyridine (B92270) ring opens avenues for diverse synthetic transformations and applications. Future research is poised to unlock its full potential, focusing on more efficient and sustainable synthetic methodologies, precision engineering of its derivatives, and expansion into advanced material and catalytic applications.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-ethoxypyridine-4-carboxaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination and formylation of pyridine derivatives. Key steps include:
- Bromination: Direct bromination of 2-ethoxypyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .
- Formylation: Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation (DoM) followed by quenching with DMF to introduce the aldehyde group at the 4-position .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (bromination) | >80% yield |
| Catalyst (e.g., Pd) | Suzuki coupling (if applicable) | Avoids side reactions |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy at 2-position, aldehyde at 4-position). The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 230.0 (calculated for C₈H₇BrNO₂) .
- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
Methodological Answer: The ethoxy group at the 2-position acts as a strong electron-donating group, directing electrophilic substitution to the 4- and 6-positions. To control regioselectivity:
- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-position, followed by electrophilic quenching .
- Protection/Deprotection: Temporarily protect the aldehyde group (e.g., as an acetal) to prevent interference during subsequent reactions .
Example: In a study on trifluoromethylpyridines, blocking the aldehyde improved substitution at the 4-position by >30% .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. How can contradictions in reported reaction outcomes for analogous bromopyridine aldehydes be resolved?
Methodological Answer: Discrepancies often arise from differences in directing groups (e.g., ethoxy vs. trifluoromethyl). Strategies include:
- Computational Modeling: DFT calculations to compare electronic effects of substituents on reaction pathways .
- Isolation of Intermediates: In-situ IR or NMR monitoring to identify transient species (e.g., boronate intermediates in Suzuki couplings) .
Case Study: A 2024 study resolved conflicting yields in cross-coupling reactions by identifying residual moisture as a critical variable .
Q. What role does this compound play in designing enzyme inhibitors or metal-organic frameworks (MOFs)?
Methodological Answer:
- Enzyme Inhibitors: The aldehyde group forms Schiff bases with lysine residues in target proteins (e.g., EED inhibitors in epigenetics) .
- MOFs: Acts as a linker via coordination of the aldehyde oxygen to metal nodes (e.g., Zn²⁺ or Cu²⁺), as shown in a 2023 study achieving 12 Å pore sizes .
Optimization Tip: Replace the ethoxy group with methoxy to tune steric effects in MOF assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
